N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and an aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or alkylated benzothiazole derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit key biological pathways.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets within cells. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial properties.
4-Nitrobenzamide: A compound with similar structural features but lacking the benzothiazole ring.
Uniqueness
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both the benzothiazole ring and the nitrobenzamide moiety, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-3-8-13-14(10(9)2)17-16(23-13)18-15(20)11-4-6-12(7-5-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDEEHREBVFLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.